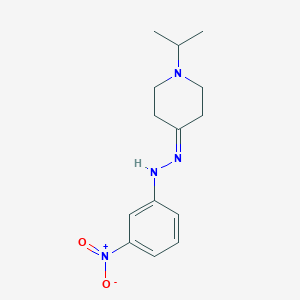![molecular formula C15H12N4O B11774509 2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine](/img/structure/B11774509.png)
2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features both benzimidazole and benzoxazole moieties, which are known for their significant biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate substituted anilines and ortho-esters to form the benzimidazole and benzoxazole rings. The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts.
化学反応の分析
Types of Reactions
2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols
科学的研究の応用
2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties
作用機序
The mechanism of action of 2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)benzo[d]oxazole: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzoxazole: Similar structure but without the amine group, influencing its chemical properties and applications.
Uniqueness
2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine is unique due to the presence of both benzimidazole and benzoxazole rings, along with a methyl and amine group. This combination of functional groups enhances its versatility and potential for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C15H12N4O |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
2-(2-methyl-3H-benzimidazol-5-yl)-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C15H12N4O/c1-8-17-11-4-2-9(6-13(11)18-8)15-19-12-5-3-10(16)7-14(12)20-15/h2-7H,16H2,1H3,(H,17,18) |
InChIキー |
GZPNVLUVOPSTRT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1)C=C(C=C2)C3=NC4=C(O3)C=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


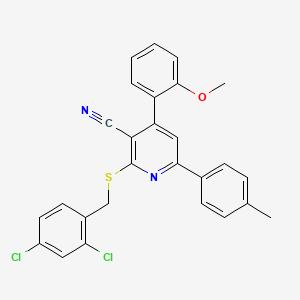
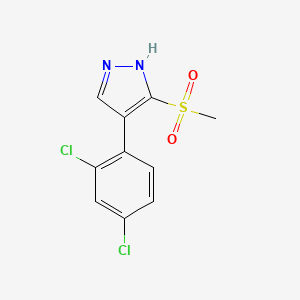




![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
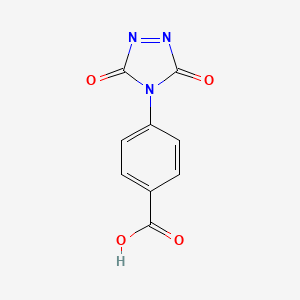

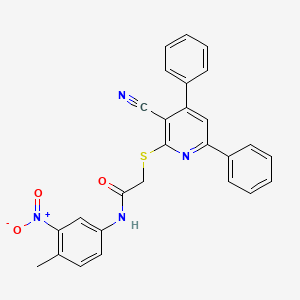
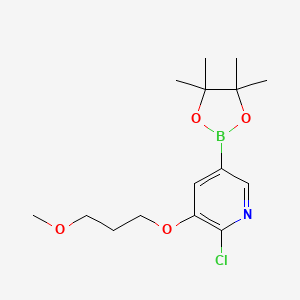
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)
